

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Cat. No.: B1456633

[Get Quote](#)

An In-depth Technical Guide to 2-(4-Carbamimidoylphenyl)acetic Acid Hydrochloride Executive Summary

This technical guide provides a comprehensive overview of **2-(4-Carbamimidoylphenyl)acetic acid hydrochloride**, a pivotal chemical intermediate in contemporary pharmaceutical research and development. Also known by synonyms such as {4-[amino(imino)methyl]phenyl}acetic acid hydrochloride and 4-Amidinophenylacetic acid hydrochloride, this compound's unique structural features make it an invaluable building block for synthesizing a range of biologically active molecules.^{[1][2]} This document delineates its molecular structure, physicochemical properties, a representative synthetic workflow, and its critical applications, particularly in the design of enzyme inhibitors and peptidomimetics. The insights herein are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their discovery and development pipelines.

Molecular Structure and Physicochemical Properties

The structural foundation of **2-(4-Carbamimidoylphenyl)acetic acid hydrochloride** is a phenylacetic acid scaffold functionalized with a carbamimidoyl (amidine) group at the para position of the phenyl ring. The amidine group is protonated and stabilized as a hydrochloride

salt, which enhances the compound's solubility in aqueous media for experimental applications.

[3]

Chemical Formula and Molecular Weight

The precise chemical identity of the compound is defined by its molecular formula and weight.

- Molecular Formula: C₉H₁₁ClN₂O₂ [1][4][5]
- Molecular Weight: 214.65 g/mol [1][3][5]

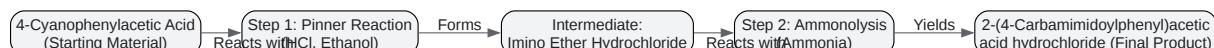
Structural Diagram

The spatial arrangement of atoms is critical to the molecule's reactivity and its ability to interact with biological targets. The diagram below illustrates the connectivity of the atoms.

Caption: Molecular structure of **2-(4-Carbamimidoylphenyl)acetic acid hydrochloride**.

Physicochemical Data Summary

Quantitative data for this compound are summarized below for easy reference. These parameters are essential for experimental design, including reaction setup, storage, and safety protocols.


Property	Value	Reference(s)
CAS Number	52798-09-1	[1][4][5]
MDL Number	MFCD11505975	[1]
Physical Form	Solid	[1]
Storage	Sealed in dry, 2-8°C	[1][4]
SMILES Code	O=C(O)CC1=CC=C(C(N)=N)C =C1.[H]Cl	[4]
InChI Key	FVNZSYXKUMKULD- UHFFFAOYSA-N	[1]

Synthesis and Spectroscopic Characterization

The synthesis and structural confirmation of **2-(4-Carbamimidoylphenyl)acetic acid hydrochloride** are fundamental to its application. While multiple synthetic routes may exist, a common and logical approach involves the transformation of a nitrile precursor.

Conceptual Synthesis Workflow

The Pinner reaction is a classic and reliable method for converting a nitrile to an amidine hydrochloride. This process typically involves treating the nitrile with an alcohol in the presence of hydrogen chloride gas to form an intermediate imino ether hydrochloride (a Pinner salt), which is then reacted with ammonia to yield the final amidine product.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of the target compound via the Pinner reaction.

Experimental Protocol: General Pinner Synthesis

Causality: This protocol is designed for the robust conversion of a nitrile to an amidine hydrochloride. The use of anhydrous conditions is critical in the first step to prevent hydrolysis of the nitrile and the intermediate Pinner salt back to the carboxylic acid.

- **Preparation:** Dissolve the starting material, 4-cyanophenylacetic acid, in an excess of anhydrous ethanol in a flask equipped with a drying tube.
- **Acidification:** Cool the solution in an ice bath (0-5°C). Bubble dry hydrogen chloride gas through the solution until saturation is achieved. **Rationale:** The low temperature controls the exothermic reaction, and HCl gas is the reagent for forming the Pinner salt.
- **Intermediate Formation:** Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours until the precipitation of the imino ether hydrochloride intermediate is complete.

- Isolation: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether to remove excess HCl and unreacted starting material, and dry under vacuum.
- Ammonolysis: Suspend the dried intermediate in a solution of ammonia in ethanol. Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). Rationale: Ammonia displaces the ethoxy group from the Pinner salt to form the final amidine.
- Final Product Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure **2-(4-Carbamimidoylphenyl)acetic acid hydrochloride**.

Spectroscopic Characterization

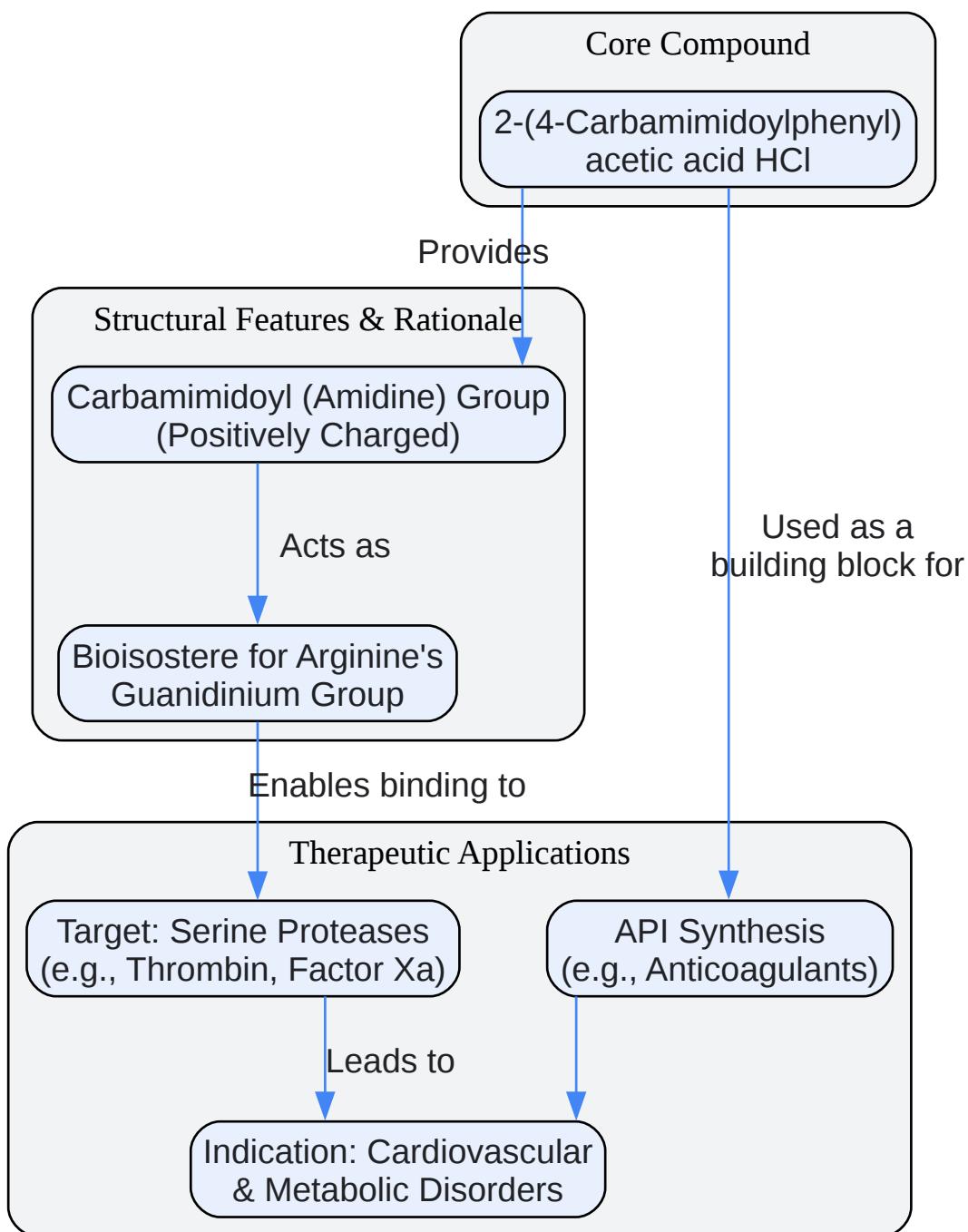
Structural verification is achieved through standard spectroscopic methods.

- ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Expected chemical shifts (δ) in a solvent like D₂O would include:
 - Aromatic Protons: Two doublets in the range of δ 7.4-7.8 ppm, corresponding to the AA'BB' system of the para-substituted benzene ring.
 - Methylene Protons (-CH₂-): A singlet around δ 3.7 ppm.
 - Amidine/Ammonium Protons (-NH₂): These protons exchange with D₂O and may not be visible. In a non-deuterated solvent like DMSO-d₆, they would appear as broad singlets at lower fields.
- Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of functional groups:
 - $\sim 1700\text{ cm}^{-1}$: Strong C=O stretch from the carboxylic acid.
 - $\sim 1670\text{ cm}^{-1}$: Strong C=N stretch of the amidinium ion.
 - 3100-3400 cm^{-1} : Broad N-H stretching vibrations.
 - 2500-3000 cm^{-1} : Broad O-H stretch from the carboxylic acid.

- Mass Spectrometry (MS): ESI-MS would show a prominent peak for the parent cation $[M - Cl]^+$ at m/z corresponding to the molecular formula $C_9H_{10}N_2O_2$ (178.07).

Applications in Drug Discovery and Development

The value of **2-(4-Carbamimidoylphenyl)acetic acid hydrochloride** lies in its utility as a versatile synthetic intermediate.^[3] Its structure is particularly relevant for designing molecules that target enzymes or receptors where specific charge and spatial interactions are crucial.


Role as a Bioisostere and Peptidomimetic

The positively charged carbamimidoyl (amidine) group is a well-established bioisostere for the guanidinium group found in the amino acid arginine. Many enzymes, especially serine proteases like thrombin, trypsin, and factor Xa, have specificity pockets that recognize and bind arginine residues in their substrates.

- Enzyme Inhibition: By incorporating the 4-amidinophenyl moiety, researchers can design potent and selective inhibitors of these proteases, which are key targets in cardiovascular diseases (e.g., thrombosis). The amidine group provides the necessary positive charge to anchor the inhibitor in the enzyme's S1 specificity pocket.
- Peptidomimetics: It is used to prepare peptidomimetics, which are compounds that mimic the structure of peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability.^[3]

Intermediate in Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a key fragment for the synthesis of complex APIs. For instance, it is structurally related to moieties found in direct thrombin inhibitors. The synthesis of impurities and metabolites of drugs like Dabigatran may utilize similar building blocks for analytical and toxicological studies.^[6]

[Click to download full resolution via product page](#)

Caption: Logical flow from the compound's core structure to its therapeutic applications.

Safety and Handling

As a laboratory chemical, **2-(4-Carbamimidoylphenyl)acetic acid hydrochloride** requires careful handling.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[1\]](#)
- Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[1\]](#)
- Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, characterized by the strategically placed amidine group, provides a reliable starting point for the rational design of enzyme inhibitors and other targeted therapeutics. Understanding its properties, synthesis, and applications, as detailed in this guide, empowers researchers to leverage this valuable building block in the quest for novel and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride | 52798-09-1 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride [myskinrecipes.com]
- 4. 52798-09-1|2-(4-Carbamimidoylphenyl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride - 有机砌块 - 西典实验 [seedior.com]
- 6. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [2-(4-Carbamimidoylphenyl)acetic acid hydrochloride molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1456633#2-4-carbamimidoylphenyl-acetic-acid-hydrochloride-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com